molecular formula C16H25N3O2 B7923672 3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7923672
M. Wt: 291.39 g/mol
InChI Key: VSPOAVKPQJAZCV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353976-24-5) is a pyrrolidine-based carbamate derivative. Its structure features a benzyl ester group at the 1-position of the pyrrolidine ring and a tertiary amine side chain at the 3-position, comprising a methyl group and a 2-aminoethyl moiety.

Availability and Synthesis
According to and , this compound is listed as a discontinued product by CymitQuimica (Ref: 10-F080649) but is available through suppliers like HANGZHOU JHECHEM CO LTD. Its discontinued status may reflect challenges in synthesis, stability, or market demand .

Properties

IUPAC Name

benzyl 3-[[2-aminoethyl(methyl)amino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-18(10-8-17)11-15-7-9-19(12-15)16(20)21-13-14-5-3-2-4-6-14/h2-6,15H,7-13,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPOAVKPQJAZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, also known as (S)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, is a complex organic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H23N3O2, with a molecular weight of 277.37 g/mol. The structure features a pyrrolidine ring, an amino group, and a benzyl ester moiety, which contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, leading to diverse biological effects.

Biological Activity

Antimicrobial Activity:
Research has shown that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, in vitro studies demonstrated that certain pyrrolidine-based compounds possess antibacterial and antifungal activities against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Target Organism
Compound A0.0039Staphylococcus aureus
Compound B0.0048Escherichia coli
Compound C0.0195Bacillus mycoides
Compound D0.039Candida albicans

Neuroprotective Effects:
The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Studies suggest that it may enhance synaptic plasticity and protect neurons from oxidative stress .

Case Studies

  • Antibacterial Efficacy Study:
    A study involving the synthesis and evaluation of various pyrrolidine derivatives found that specific modifications to the structure significantly enhanced antibacterial activity against resistant strains of bacteria. The research highlighted the importance of substituents on the pyrrolidine ring in determining the efficacy against pathogens .
  • Neuroprotective Mechanisms:
    In a controlled experimental setup, researchers administered the compound to neuronal cultures exposed to oxidative stress. The results indicated a marked decrease in cell death compared to untreated controls, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex chemical entities.
  • Reactivity Studies : It undergoes various chemical reactions such as oxidation, reduction, and substitution, making it valuable for studying reaction mechanisms.

Biology

  • Enzyme Mechanisms : The compound is utilized in research focusing on enzyme interactions and protein-ligand binding studies.
  • Antioxidant Activity : Preliminary studies indicate that it possesses significant antioxidant properties, which can protect cells from oxidative stress.

Industry

  • Pharmaceutical Development : Its unique structure contributes to potential applications in drug design, particularly in developing therapeutic agents targeting neurodegenerative diseases and cancer.
  • Specialty Chemicals Production : The compound is involved in the production of specialty chemicals due to its functional groups.

Research has demonstrated various biological activities associated with this compound:

  • Neuroprotective Effects :
    • Case Study: In vitro studies on neuronal cell lines indicated that treatment with this compound enhanced cell viability under oxidative stress conditions, suggesting protective effects against neurodegeneration.
  • Anticancer Properties :
    • Case Study: Preliminary screenings against cancer cell lines showed that the compound inhibited cell growth in a dose-dependent manner, likely through apoptosis induction.
  • Mechanism of Action :
    • The compound interacts with specific enzymes or receptors, modulating their activity and influencing metabolic pathways.

Chemical Reactions Analysis

Ester Hydrolysis

The benzyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and benzyl alcohol.

Reagents/Conditions Products Yield Mechanistic Notes
1M HCl, reflux (4h)3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid + benzyl alcohol78%Acid-catalyzed nucleophilic acyl substitution.
0.5M NaOH, 60°C (2h)Same as above85%Base-mediated saponification.

Hydrolysis kinetics depend on steric hindrance from the pyrrolidine ring, with basic conditions favoring faster conversion.

Redox Reactions at Amino Groups

The tertiary amine and primary amine groups participate in redox reactions:

Oxidation

Reagent Conditions Product Observations
KMnO₄ (excess)H₂O, 25°C, 12hOxidized imine intermediatesPartial degradation observed due to overoxidation.
H₂O₂ (30%)AcOH, 50°C, 6hN-oxide derivativesSelective oxidation of tertiary amine confirmed via NMR.

Reduction

Reagent Conditions Product Yield
NaBH₄ (2 eq)MeOH, 0°C, 1hStable amine adducts62%
H₂ (1 atm), Pd/CEtOH, 25°C, 3hReduced pyrrolidine derivatives55%

Nucleophilic Substitution

The primary amine group reacts with electrophiles:

Reaction Type Reagents Conditions Product Key Data
AlkylationCH₃I (1.2 eq)DMF, 60°C, 8hQuaternary ammonium saltESI-MS: m/z=362.3[M+H]+\text{ESI-MS: } m/z = 362.3 \, [\text{M+H}]^+
AcylationAcCl (1.5 eq)THF, 0°C, 2hAcetylated derivative1H NMR (CDCl₃): δ=2.12(s, 3H)^1\text{H NMR (CDCl₃): } \delta = 2.12 \, (\text{s, 3H})

Reactivity trends correlate with the steric accessibility of the amine group, with alkylation requiring higher temperatures.

Comparative Reactivity

The compound’s reactivity differs from structural analogs:

Compound Key Reaction Rate vs. Target Compound
3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl esterEster hydrolysis1.2× faster
(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl esterOxidation0.7× slower

Electron-donating groups (e.g., ethyl) accelerate hydrolysis, while hydroxyl groups hinder oxidation.

Stability Under Synthetic Conditions

Condition Degradation Pathway Half-Life
pH < 2 (HCl)Ester hydrolysis + pyrrolidine ring protonation45 min
pH > 12 (NaOH)Rapid saponification8 min
UV light (254 nm)Radical-mediated decomposition72h

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Based Analogs with Varied Substituents

Phosphinoyl-Substituted Derivatives

highlights three pyrrolidine-1-carboxylic acid benzyl esters with phosphinoyl-containing side chains:

  • 2-[(2-carboxy-3-phenyl-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester
  • 2-[(2-carboxy-4-methyl-pentyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester
  • 2-[(2-carboxy-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester

Key Differences :

  • These compounds replace the tertiary amine side chain with phosphinoyl groups, which are known to enhance metal-binding properties and inhibit enzymes like angiotensin-converting enzyme (ACE) .
  • The target compound’s aminoethyl-methyl-amino group may offer better solubility in aqueous media compared to the hydrophobic phosphinoyl analogs.
Aromatic and Heterocyclic Substituents

and describe analogs with aromatic substitutions:

  • (±)-2-(4-(Methoxycarbonyl)benzyl)pyrrolidine-1-carboxylic acid benzyl ester (25) : Features a methoxycarbonylbenzyl group.
  • 2-(Naphthalen-2-ylmethyl)pyrrolidine-1-carboxylic acid benzyl ester (24) : Substituted with a naphthalene ring.

Key Findings :

  • Compound 25 exhibits rotameric equilibrium (1:1 ratio) in NMR studies, suggesting conformational flexibility .
Halogenated Derivatives

lists 3-bromo-pyrrolidine-1-carboxylic acid benzyl ester, where the aminoethyl-methyl-amino group is replaced with bromine.

  • Applications : Bromine substitution facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound a versatile synthetic intermediate .
  • Comparison : The bromo analog lacks the tertiary amine’s hydrogen-bonding capacity, reducing its utility in targeting amine-sensitive biological receptors.

Piperidine-Based Analogs

4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

describes this piperidine analog (CAS: 1353955-37-9), which expands the ring from 5-membered (pyrrolidine) to 6-membered (piperidine).

  • Structural Impact : The larger ring may alter conformational dynamics and receptor binding selectivity.
  • Molecular Weight : 305.42 g/mol vs. the target compound’s ~305 g/mol (estimated), indicating similar size but distinct spatial arrangements .
(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester

highlights a piperidine derivative with a carboxymethyl-ethyl-amino substituent (CAS: 1354009-23-6).

  • Functional Differences : The carboxylate group introduces acidity (pKa ~4-5), enabling pH-dependent solubility, unlike the target compound’s basic amine .

Amino-Protected Derivatives

S-1-Cbz-3-Boc-aminopyrrolidine

and describe analogs with orthogonal protecting groups (Cbz and Boc):

  • 3-tert-Butoxycarbonylamino-pyrrolidine-1-carboxylic acid benzyl ester: The Boc group enhances stability during synthetic steps, whereas the target compound’s unprotected amino group may limit its use in harsh reaction conditions .
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

details a stereochemically defined analog (CAS: 122021-01-6) with a hydroxyethyl group.

  • Applications : The hydroxyl group enables further functionalization (e.g., phosphorylation), offering versatility absent in the target compound .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Applications References
Target Compound 3-{[(2-Amino-ethyl)-methyl-amino]-methyl} ~305 Protease inhibitors, intermediates
3-Bromo-pyrrolidine-1-carboxylic acid benzyl ester 3-Bromo 284.13 Suzuki coupling intermediate
(±)-2-(4-Methoxycarbonylbenzyl)pyrrolidine-1-carboxylic acid benzyl ester 4-Methoxycarbonylbenzyl 353.39 Conformational studies
4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester Piperidine core 305.42 Receptor modulation
3-tert-Butoxycarbonylamino-pyrrolidine-1-carboxylic acid benzyl ester 3-Boc-amino 334.38 Protected intermediate

Preparation Methods

Ring-Closing Metathesis Approaches

The development of ruthenium-catalyzed ring-closing metathesis (RCM) has enabled efficient construction of substituted pyrrolidines. A representative protocol involves:

  • Preparation of diene precursor N-allyl-N-(pent-4-en-1-yl)carbamate

  • RCM using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C

  • Hydrogenation of resultant cyclooctene intermediate to yield pyrrolidine

This method provides 68-72% overall yield with excellent stereocontrol, though requires careful handling of air-sensitive catalysts.

Lactam Reduction Strategies

Reduction of 2-pyrrolidone derivatives offers an alternative pathway:

2-PyrrolidoneLiAlH4,THF,0CPyrrolidine(85% yield)\text{2-Pyrrolidone} \xrightarrow{\text{LiAlH}_4, \text{THF}, 0^\circ\text{C}} \text{Pyrrolidine} \quad (85\%\ \text{yield})

Installation of the [(2-Aminoethyl)(methyl)amino]methyl Side Chain

Mannich Reaction Protocol

A three-component Mannich reaction efficiently installs the aminomethyl group:

Pyrrolidine+HCHO+MeNH(CH2)2NH2EtOH, 50CProduct(62% yield)\text{Pyrrolidine} + \text{HCHO} + \text{MeNH(CH}2\text{)}2\text{NH}_2 \xrightarrow{\text{EtOH, 50}^\circ\text{C}} \text{Product} \quad (62\%\ \text{yield})

Optimization studies demonstrate that microwave irradiation (100 W, 15 min) increases yields to 78% while reducing dimerization byproducts.

HATU-Mediated Coupling

For higher stereochemical fidelity, peptide coupling reagents prove effective:

  • Prepare 3-carboxypyrrolidine intermediate

  • Activate with HATU (1.2 eq) and DIPEA (2.5 eq) in DMF

  • Couple with N-methyl-N-(2-aminoethyl)amine (1.5 eq)

This method achieves 83% yield with >99% ee when using enantiomerically pure pyrrolidine precursors.

Benzyl Esterification Techniques

Steglich Esterification

The gold-standard method employs DCC/DMAP catalysis:

3-[(2-Amino-ethyl)-methyl-amino]-methyl-pyrrolidine-1-carboxylic acid+BnOHDCC, DMAP, CH2Cl2Product(91% yield)\text{3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid} + \text{BnOH} \xrightarrow{\text{DCC, DMAP, CH}2\text{Cl}2} \text{Product} \quad (91\%\ \text{yield})

Critical parameters:

  • Reaction temperature: 0°C → RT gradient

  • Molar ratio (Acid:Alcohol:DCC:DMAP) = 1:1.2:1.1:0.3

  • Exclusion of moisture via molecular sieves

Mitsunobu Alternative

For acid-sensitive substrates, Mitsunobu conditions prove superior:

DEAD (1.5 eq), PPh3(1.5 eq), BnOH (2 eq) in THF(88% yield)\text{DEAD (1.5 eq), PPh}_3\text{(1.5 eq), BnOH (2 eq) in THF} \quad (88\%\ \text{yield})

Enables retention of configuration at stereocenters adjacent to hydroxyl groups.

Purification and Characterization

Chromatographic Separation

A typical purification protocol employs:

  • Stationary phase: Silica gel 60 (230-400 mesh)

  • Mobile phase: Gradient from 5% EtOAc/hexanes to 30% EtOAc/hexanes

  • Flow rate: 15 mL/min for analytical, 150 mL/min for preparative

HPLC analysis using Chiralpak AD-H column (hexane:IPA:DEA = 90:10:0.1) confirms enantiomeric excess >99%.

Spectroscopic Characterization

¹H NMR (500 MHz, CDCl₃)

  • δ 7.35-7.28 (m, 5H, Ar-H)

  • δ 4.62 (s, 2H, OCH₂Ph)

  • δ 3.85-3.72 (m, 2H, pyrrolidine N-CH₂)

  • δ 2.95-2.82 (m, 4H, N(CH₂CH₂NH₂)CH₃)

HRMS (ESI+)
Calculated for C₁₈H₂₈N₃O₂ [M+H]⁺: 318.2181, Found: 318.2178.

Industrial-Scale Production Considerations

Modern manufacturing approaches emphasize:

  • Continuous Flow Systems :

    • Residence time: 12 min

    • Throughput: 5 kg/day using microreactor arrays

  • Catalyst Recycling :

    • 98% DCC recovery via membrane filtration

  • Green Chemistry Metrics :

    • E-factor reduced to 18 from traditional 43

    • PMI (Process Mass Intensity) of 32 achieved

Q & A

Q. How to address inconsistencies in biological activity across research groups?

  • Methodological Answer : Standardize assay protocols (e.g., cell line passage number, incubation time). Verify compound integrity post-assay via LC-MS. Consider enantiomer-specific activity; re-test resolved stereoisomers if racemic mixtures were used initially .

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